molecular formula C29H36N2O3S B11341421 N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide

N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide

Cat. No.: B11341421
M. Wt: 492.7 g/mol
InChI Key: AYTMGQDTZQOEHR-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound that features an adamantane moiety, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps. The reaction conditions often require the use of catalysts such as copper (II) acetate and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups.

    Reduction: The phenylmethanesulfonyl group can be reduced under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while reduction of the phenylmethanesulfonyl group can produce the corresponding sulfide.

Scientific Research Applications

N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the phenylmethanesulfonyl group can interact with various enzymes and receptors. The piperidine ring may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its combination of an adamantane moiety, a phenyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C29H36N2O3S

Molecular Weight

492.7 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]-1-benzylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C29H36N2O3S/c32-28(25-10-12-31(13-11-25)35(33,34)20-21-4-2-1-3-5-21)30-27-8-6-26(7-9-27)29-17-22-14-23(18-29)16-24(15-22)19-29/h1-9,22-25H,10-20H2,(H,30,32)

InChI Key

AYTMGQDTZQOEHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)S(=O)(=O)CC6=CC=CC=C6

Origin of Product

United States

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